CGP60474 - 164658-13-3

CGP60474

Catalog Number: EVT-263952
CAS Number: 164658-13-3
Molecular Formula: C18H18ClN5O
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[[4-[2-(3-chloroanilino)-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol is a substituted aniline.
Source and Classification

CGP60474 was developed as part of a series of compounds aimed at inhibiting CDKs, which are crucial regulators of the cell cycle. It is categorized under small molecule inhibitors and has been studied extensively for its effects on cancer cell proliferation and survival. The compound's CAS number is 164658-13-3, and it is listed in databases such as PubChem with the ID 644215 .

Synthesis Analysis

The synthesis of CGP60474 involves several key steps utilizing organic chemistry techniques, particularly the Negishi cross-coupling strategy. This method allows for the formation of complex molecular structures through the coupling of organozinc reagents with electrophiles.

Key Technical Details

  1. Starting Materials: The synthesis typically begins with readily available phenylamino-pyrimidine derivatives.
  2. Reaction Conditions: The reactions are usually conducted under an inert atmosphere to prevent moisture and oxygen interference, often at elevated temperatures to drive the reaction to completion.
  3. Purification: After synthesis, purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure a high purity level (≥98%) .
Molecular Structure Analysis

The molecular structure of CGP60474 features a complex arrangement that includes a pyrimidine ring system and various substituents that contribute to its biological activity.

Structural Characteristics

  • Core Structure: The compound contains a pyrimidine core linked to an aromatic system.
  • Functional Groups: Key functional groups include an amine, a chloro group, and an ether linkage, which are critical for its interaction with target enzymes.

The InChI key for CGP60474 is IYNDTACKOAXKBJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

CGP60474 participates in various chemical reactions primarily related to its role as an inhibitor. These reactions can be categorized into:

  1. Enzyme Inhibition: CGP60474 inhibits multiple CDKs (e.g., CDK1, CDK2) with reported IC50 values ranging from 3 nM to 220 nM depending on the specific kinase .
  2. Cell Cycle Modulation: The compound induces G1/S phase arrest in cancer cell lines such as U2-OS, demonstrating its potential to disrupt normal cell cycle progression .

Technical Parameters

  • IC50 Values: Specific inhibition concentrations vary significantly across different kinases, indicating selective inhibition profiles.
  • Reversibility: The inhibition by CGP60474 is typically reversible, allowing for potential therapeutic applications where transient inhibition is desired.
Mechanism of Action

The mechanism by which CGP60474 exerts its effects involves competitive inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, CGP60474 prevents the phosphorylation of target proteins necessary for cell cycle progression.

Relevant Data and Analyses

  • Cellular Effects: Studies have shown that treatment with CGP60474 leads to reduced phosphorylation of downstream targets involved in cell cycle regulation .
  • Gene Expression Modulation: In silico analyses indicate that CGP60474 influences gene expression profiles associated with various cancers, suggesting a broader impact on cellular signaling pathways beyond mere kinase inhibition .
Physical and Chemical Properties Analysis

CGP60474 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 35.58 mg/mL .
  • Stability: The compound should be stored at -20°C to maintain stability over time.
  • Purity: High purity levels (≥98%) are crucial for experimental reproducibility and reliability in biological assays .
Applications

CGP60474 has been investigated for various scientific applications:

  1. Cancer Therapeutics: Due to its ability to inhibit CDKs, CGP60474 shows promise as a potential anti-cancer agent targeting multiple tumor types including melanoma, breast cancer, and prostate cancer .
  2. Collagen Synthesis Inhibition: Recent studies have identified CGP60474 as an effective agent in suppressing collagen production, which may have implications in treating fibrotic diseases such as keloids .
  3. Research Tool: As a research reagent, CGP60474 aids in elucidating the roles of CDKs in cell cycle regulation and cancer biology.
Computational Repositioning & Drug Discovery Methodologies

LINCS L1000 Dataset Integration for Sepsis Drug Identification

The Library of Integrated Network-Based Cellular Signatures (LINCS) L1000 project represents a transformative resource in systems pharmacology, profiling >1 million gene expression signatures across 33,608 bioactive molecules in human cell lines. This dataset measures transcriptomic perturbations using a high-throughput L1000 technology that directly quantifies 978 "landmark" genes, with computational inference of an additional 9,000+ genes. For sepsis drug discovery, researchers leveraged this resource to identify compounds capable of reversing the "genomic storm" characteristic of septic shock. CGP-60474—a cyclin-dependent kinase (CDK) inhibitor initially developed for cancer—emerged as the top candidate from this analysis. Its gene expression signature demonstrated a potent reversal of sepsis-associated transcriptional profiles, particularly downregulating NFKB1, SRC, and MYC hub genes within protein-protein interaction networks. This computational prediction was subsequently validated experimentally, where CGP-60474 significantly reduced mortality in LPS-induced endotoxemia mice and suppressed pro-inflammatory cytokines (TNF-α, IL-6) in macrophages [1] [2] [4].

Table 1: LINCS L1000 Dataset Overview

ParameterSpecificationRelevance to CGP-60474 Discovery
Gene Coverage978 directly measured genes + 9,000 inferredIdentified reversal of NF-κB/TLR4 pathways
Compound Perturbations>1 million signatures across 33,608 moleculesRanked CGP-60474 #1 for sepsis correlation
Cell Lines63+ human cell typesValidated in immune-relevant models
Analytical MethodCharacteristic Direction (CD) algorithmMatched sepsis DEGs with drug-induced signatures

Gene Expression Signature Matching: GEO Database Utilization

Critical to CGP-60474’s repositioning was the generation of a consensus sepsis gene signature derived from the Gene Expression Omnibus (GEO)—a public repository hosting >3.5 million samples. Researchers curated four pivotal sepsis-related datasets (GSE57065, GSE60290, GDS5196, GDS2856) capturing early inflammatory processes in human patients and innate immune cells. These studies encompassed:

  • Transcriptomic changes in septic shock patients vs. controls
  • LPS/IFN-γ responses in murine bone marrow-derived macrophages
  • Temporal monocyte activation profilesDifferential expression analysis revealed 749 unique sepsis-associated genes (DEGs), enriched in TNF signaling, TLR-4 cascades, and type I interferon responses. This signature served as the "disease query" against LINCS L1000 perturbation profiles using the L1000CDS² platform. The tool calculated pairwise cosine distances between sepsis DEG vectors and drug-induced signatures, identifying compounds with anti-correlated ("reversing") expression patterns. CGP-60474 exhibited the highest negative connectivity score, indicating its potential to normalize sepsis-associated transcriptional dysregulation [1] [3] [6].

Table 2: GEO Datasets Utilized in CGP-60474 Repositioning

GEO AccessionSamples (Control/Experiment)SpeciesExperimental Design
GSE5706582 vs. 25Homo sapiensEarly gene dynamics in septic shock patients
GSE602903 vs. 2Mus musculusIFN-γ effect on LPS-activated macrophages
GDS51964 vs. 4Mus musculusIFN-γ + LPS in bone marrow-derived macrophages
GDS28562 vs. 8Homo sapiensMonocyte response to LPS (time course)

Borda Merging Algorithm for Candidate Prioritization

To enhance robustness, researchers employed a rank-aggregation strategy combining multiple drug prioritization lists. The Borda merging algorithm—a social choice theory-based method—was applied to integrate five independent candidate rankings generated under varying analytical parameters. This method assigns a base score (e.g., 50) to drugs appearing consistently across lists, with final rankings determined by:

Borda Score = Σ (N - Rankₖ + 1) where N = total drugs, and Rankₖ = position in list k. CGP-60474 achieved the highest consensus score due to its recurrent top placement. Notably, secondary candidates like dasatinib (a kinase inhibitor) and I-BET (epigenetic modulator) were also prioritized and experimentally confirmed to improve sepsis survival, validating the approach. The Borda method mitigated analytical noise inherent in single-dataset queries, emphasizing CGP-60474’s transcriptional "reversal strength" across diverse sepsis models [1] [4].

Comparative Analysis of Connectivity Map Approaches in Multi-Omic Studies

Connectivity mapping (CMap) strategies have evolved beyond sepsis to address diverse pathologies, demonstrating methodological versatility:

  • Diabetic Kidney Disease (DKD): A consensus signature from 11 transcriptomic studies identified BI-2536 (PLK1 inhibitor) via LINCS L1000 query. Like CGP-60474, BI-2536 attenuated disease progression in vivo by suppressing NF-κB/Smad3 pathways [6].
  • Neuroinflammation: Dutasteride (5-α-reductase inhibitor) was repositioned using LPS-induced gene signatures matched against LINCS, followed by blood-brain barrier permeability filtering via admetSAR. It reduced IL-6/TNF-α in microglia and improved cognition in murine neuroinflammation models [8].
  • HER2+ Breast Cancer: Integrative analysis of TCGA and LINCS nominated CGP-60474 as having high structural similarity to FDA-approved CDK inhibitors, suggesting applicability beyond sepsis [5].

Machine learning (ML) enhances traditional CMap by handling multi-omic dimensionality:

  • Tensor Decomposition (TD): Unsupervised feature extraction from large-scale datasets (e.g., LINCS) identified CGP-60474’s dose-dependent CDK target engagement without pre-labeled training data [9].
  • Deep Neural Networks: Aliper et al. integrated LINCS with deep learning to predict context-specific drug efficacies, though requiring external annotations [7].

Table 3: Comparative Connectivity Mapping Approaches

MethodDisease ContextKey CandidateValidation OutcomeAdvantage Over Sepsis Study
Consensus DEGs + BordaSepsisCGP-60474↓ mortality in endotoxemia miceRank aggregation robustness
Jaccard/BBB FilterNeuroinflammationDutasteride↓ hippocampal IL-6, microglial activationBlood-brain barrier penetration screening
TD Unsupervised FEPan-cancerCGP-60474Inferred CDK targets across carcinomasTarget identification sans training data
KS Test + CTD FilterTNF-α-induced necroptosisLinifanibBlocked RIPK1/MLKL phosphorylation in vitroTherapeutic relevance benchmarking via CTD

Properties

CAS Number

164658-13-3

Product Name

CGP60474

IUPAC Name

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)

InChI Key

IYNDTACKOAXKBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(2-(3-chlorophenylamino)pyrimidin-4-yl)pyridin-2-ylamino)propanol
CGP 60474

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.